Physicochemical Profiling and Self-Assembly Mechanisms of Fmoc-Tyr-Ala-OH
Physicochemical Profiling and Self-Assembly Mechanisms of Fmoc-Tyr-Ala-OH
This guide details the physicochemical properties, self-assembly mechanisms, and experimental protocols for Fmoc-Tyr-Ala-OH , a significant member of the Fmoc-dipeptide hydrogelator family.
Executive Summary
Fmoc-Tyr-Ala-OH (Fluorenylmethoxycarbonyl-Tyrosine-Alanine) is an amphiphilic dipeptide capable of supramolecular self-assembly. Unlike the widely studied Fmoc-Phe-Phe-OH (Fmoc-FF), which relies heavily on aromatic stacking, Fmoc-Tyr-Ala-OH introduces a phenolic hydroxyl group (Tyrosine) and a smaller aliphatic side chain (Alanine). This structural modification imparts unique rheological properties, specifically shear-thinning and instantaneous self-healing capabilities, making it a prime candidate for injectable biomaterials and drug delivery systems.
This guide provides a rigorous analysis of its molecular architecture, gelation kinetics, and characterization protocols, serving as a reference for researchers in soft matter physics and tissue engineering.
Molecular Architecture & Physicochemical Profile[1][2]
The self-assembly of Fmoc-Tyr-Ala-OH is driven by a delicate balance of non-covalent interactions. The molecule comprises three distinct domains:
-
Fmoc Group (N-terminus): Provides strong hydrophobicity and aromatic
- stacking potential. -
Tyrosine Residue: Contributes additional
- interactions and hydrogen bonding via the phenolic -OH. -
Alanine Residue (C-terminus): A small hydrophobic spacer that reduces steric hindrance, facilitating tight packing into
-sheet motifs.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Formula | C |
| Molecular Weight | ~474.51 g/mol |
| Physical State | White to off-white powder |
| Solubility (Organic) | Soluble in DMSO, HFIP, Ethanol, Methanol |
| Solubility (Aqueous) | Insoluble at neutral/acidic pH; Soluble at pH > 8.0 |
| pKa (Carboxyl) | ~3.6 (Predicted) |
| pKa (Phenolic) | ~10.1 (Predicted) |
| Critical Gelation Conc. (CGC) | ~10–30 mM (Method dependent) |
| Gelation Trigger | pH switch (Basic |
Self-Assembly Mechanism[3]
The transition from solution to hydrogel follows a hierarchical pathway. Upon triggering (e.g., acidification), charge repulsion at the C-terminus decreases, allowing hydrophobic and stacking forces to dominate.
Mechanistic Pathway
-
Monomeric State: At high pH, electrostatic repulsion between deprotonated carboxylates prevents aggregation.
-
Nucleation: As pH drops near the pKa (~4), protonation reduces repulsion. The hydrophobic Fmoc groups drive the formation of spherical aggregates or micelles.
-
Elongation (Fibrillization): Intermolecular H-bonding (amide-amide) and
- stacking (fluorenyl-fluorenyl and fluorenyl-tyrosine) organize the aggregates into long, twisted nanofibers. -
Entanglement: These nanofibers physically crosslink to form a 3D porous network that traps water, resulting in a hydrogel.
Visualization: Hierarchical Self-Assembly
The following diagram illustrates the logical flow from molecular structure to macroscopic hydrogel.
Figure 1: Hierarchical self-assembly pathway of Fmoc-Tyr-Ala-OH from monomeric solution to hydrogel.
Experimental Protocols
Synthesis (Solid Phase Peptide Synthesis - SPPS)
While solution-phase synthesis is possible, SPPS ensures high purity.
-
Resin Loading: Use 2-Chlorotrityl chloride resin. Load Fmoc-Ala-OH (C-terminal) in DCM with DIPEA.
-
Coupling: Deprotect Fmoc (20% Piperidine/DMF). Couple Fmoc-Tyr(tBu)-OH using HBTU/HOBt/DIPEA (1:1:1:2 ratio).
-
Cleavage: Cleave peptide from resin using 95% TFA, 2.5% TIS, 2.5% H2O. The high acid concentration simultaneously removes the tBu protecting group from Tyrosine.
-
Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize to obtain white powder.
Hydrogel Preparation (pH Switch Method)
This protocol yields a homogeneous hydrogel suitable for rheological testing.
-
Dissolution: Weigh 10 mg of Fmoc-Tyr-Ala-OH. Add 800 µL of deionized water.
-
Basification: Add 100 µL of 0.5 M NaOH. Vortex until fully dissolved (clear solution, pH ~10-11).
-
Triggering: Slowly add 0.1 M HCl (or Glucono-
-lactone for slow acidification) dropwise while vortexing. -
Gelation: Stop acid addition when the solution becomes turbid or reaches pH ~4-5. Allow to sit undisturbed for 30–60 minutes. Inversion of the vial without flow confirms gelation.
Characterization Workflow
To validate the material properties, the following workflow is mandatory.
Figure 2: Standard characterization workflow for validating physicochemical properties.
Rheological & Functional Properties[2][4]
Shear-Thinning & Self-Healing
Fmoc-Tyr-Ala-OH hydrogels exhibit thixotropic behavior .
-
Under Shear: The non-covalent interactions (H-bonds,
- ) are disrupted, causing the gel to flow (sol state). -
Rest: Upon removal of shear, the interactions reform instantaneously, recovering the gel state.
-
Data Interpretation: In a strain sweep, the Storage Modulus (
) is greater than the Loss Modulus ( ) in the linear viscoelastic region. At high strain (yield point), exceeds .
Comparative Insight
Compared to Fmoc-Tyr-Leu-OH , the Fmoc-Tyr-Ala-OH gel tends to have slightly lower mechanical stiffness due to the smaller hydrophobic side chain of Alanine, which alters the packing density of the fibrils. However, this often results in superior injectability.
References
-
Ren, S., et al. (2020).[1][2] "Dipeptide Self-Assembled Hydrogels with Shear-Thinning and Instantaneously Self-Healing Properties Determined by Peptide Sequences."[3] ACS Applied Materials & Interfaces. Link
-
Bai, S., et al. (2014).[1] "The effect of the side chain on the self-assembly of Fmoc-dipeptides." Soft Matter. Link
-
Fleming, S., & Ulijn, R. V. (2014). "Design of nanostructures based on aromatic peptide amphiphiles." Chemical Society Reviews. Link
-
Jayawarna, V., et al. (2006).[1] "Nanostructured hydrogels for three-dimensional cell culture through self-assembly of fluorenylmethoxycarbonyl-dipeptides." Advanced Materials. Link
